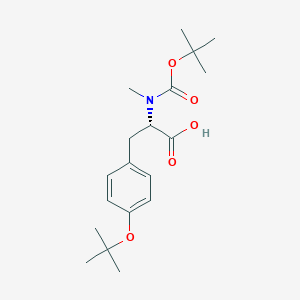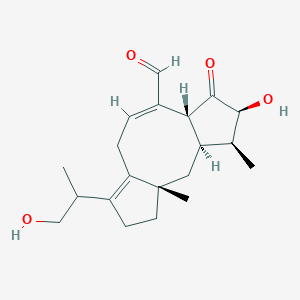![molecular formula C18H23NO B3149180 {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine CAS No. 66741-84-2](/img/structure/B3149180.png)
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine
Vue d'ensemble
Description
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is an organic compound with diverse applications in scientific research. It is known for its role in catalysis, drug development, and material synthesis. The compound’s structure consists of a benzyloxy group attached to a phenyl ring, which is further connected to a butan-2-ylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products
Oxidation: Benzylic oxidation yields aldehydes or carboxylic acids.
Reduction: Reduction produces various amine derivatives.
Substitution: Substitution reactions result in the formation of new substituted benzyl compounds.
Applications De Recherche Scientifique
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: Used in the synthesis of phenyl urea derivatives.
4-(Benzyloxy)phenylboronic acid: Employed in Suzuki–Miyaura coupling reactions.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research.
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-13-16-9-11-18(12-10-16)20-14-17-7-5-4-6-8-17/h4-12,15,19H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQFYTAWDJPGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3149150.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3149167.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)


![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)



